4-Bromo-2-nitrobenzaldehyde physical properties
4-Bromo-2-nitrobenzaldehyde physical properties
Part 1: Executive Summary & Strategic Utility
4-Bromo-2-nitrobenzaldehyde (CAS: 5551-12-2) is a high-value electrophilic scaffold used extensively in the synthesis of heterocyclic pharmaceutical intermediates and historic dyes.[1][2] Its structural duality—possessing both an electron-withdrawing nitro group and a reactive aldehyde moiety—makes it a linchpin in the synthesis of quinazolines , indoles (including the historic Tyrian Purple), and HDAC inhibitors .[1][2]
This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed for researchers requiring high-purity inputs for drug development pipelines.[1][2]
Critical Note on CAS Identity: The user-provided CAS 5591-98-0 does not correspond to this chemical in standard registries.[1][2] The chemically accurate CAS for 4-Bromo-2-nitrobenzaldehyde is 5551-12-2 .[1][2][3][4] This guide utilizes data for 5551-12-2 .[1][2][3][4][5][6][7]
Part 2: Chemical Identity & Structural Characterization[1]
2.1 Nomenclature & Identifiers[1][2][4]
| Parameter | Value |
| IUPAC Name | 4-Bromo-2-nitrobenzaldehyde |
| Common Synonyms | 4-Bromo-2-nitro-benzaldehyde; Benzaldehyde, 4-bromo-2-nitro- |
| CAS Number | 5551-12-2 |
| Molecular Formula | C₇H₄BrNO₃ |
| Molecular Weight | 230.02 g/mol |
| SMILES | C1=CC(=C(C=C1Br)[O-])C=O[1][2][3][4][8] |
| InChI Key | GSXUXSXBEUJRAJ-UHFFFAOYSA-N |
2.2 Structural Implications
The molecule features a benzene ring substituted at the 1, 2, and 4 positions.[1][2]
-
C1 (Aldehyde): Highly electrophilic due to the ortho-nitro group withdrawing electron density.[1][2] Susceptible to nucleophilic attack (e.g., condensation reactions).[1][2]
-
C2 (Nitro): Provides steric bulk and strong electron-withdrawing character, deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr) at the halogen position if forcing conditions are used.[1][2]
-
C4 (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Part 3: Thermodynamic & Physical Properties[1]
Accurate physical constants are vital for process design, particularly for recrystallization and sublimation workflows.[1][2]
3.1 Physical Constants Table
| Property | Experimental/Predicted Value | Context & Application |
| Physical State | Solid (Crystalline or Powder) | Handling requires dust masks; avoid inhalation.[1][2] |
| Color | Yellow to Light Orange | Color intensity often correlates with purity (darker = oxidation).[1][2] |
| Melting Point | 95 – 99 °C (Experimental) | Sharp melting point indicates high purity.[1][2] ideal for purity checks via capillary melting.[1][2] |
| Boiling Point | ~334 °C (Predicted @ 760 mmHg) | Do not distill at atm pressure. Compound likely decomposes.[1][2] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | High density facilitates separation from aqueous layers during extraction.[1][2] |
| LogP | 2.17 (Predicted) | Moderate lipophilicity; soluble in organic solvents, poor in water.[1][2] |
| pKa | N/A (Non-ionizable) | pH adjustments in workup affect solubility only via side-reactions (e.g., Cannizzaro).[1][2] |
3.2 Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Methanol (warm).[1][2]
-
Sparingly Soluble: Hexanes, Diethyl Ether.[2]
Process Insight: For recrystallization, a solvent system of Ethanol/Water or Ethyl Acetate/Hexanes is recommended.[2] The compound dissolves in hot ethanol and crystallizes upon cooling or anti-solvent (water) addition.[1][2]
Part 4: Spectral Fingerprinting (Characterization)[1][2]
To validate the identity of synthesized or purchased lots, compare against these spectral benchmarks.
4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 10.35 ppm (s, 1H): Distinctive aldehyde proton.[1][2] If this peak is broadened or shifted upfield, check for oxidation to carboxylic acid.[1][2]
-
δ 8.20 ppm (d, J=2.0 Hz, 1H): Proton at C3 (between Nitro and Bromo).[1][2] The most deshielded aromatic proton due to flanking electron-withdrawing groups.[1][2]
-
δ 7.80 ppm (d, J=8.0 Hz, 1H): Proton at C6 (ortho to aldehyde).[1][2]
4.2 Infrared Spectroscopy (FT-IR)
-
1540 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).[1][2]
-
~2850 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet often visible).[1][2]
Part 5: Experimental Protocols
5.1 Protocol: Purification via Recrystallization
Objective: Remove oxidized impurities (4-bromo-2-nitrobenzoic acid) from aged batches.[1][2]
-
Dissolution: Dissolve 10.0 g of crude 4-Bromo-2-nitrobenzaldehyde in 40 mL of boiling Ethanol (95%) .
-
Filtration (Hot): If insoluble dark particles remain, filter rapidly through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Add warm water (approx. 5-10 mL) dropwise until persistent turbidity is just observed.[1][2] Re-heat to clear the solution, then allow to cool slowly to room temperature.
-
Harvesting: Cool in an ice bath (0-4°C) for 1 hour. Filter the yellow needles via vacuum filtration.[1][2]
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
5.2 Stability & Storage[1][2]
-
Light Sensitivity: Nitrobenzaldehydes are photo-labile.[2] Store in amber vials.
-
Oxidation: Slowly oxidizes to the benzoic acid derivative in air.[2] Store under Argon or Nitrogen at 2-8°C for long-term stability.
Part 6: Synthetic Utility & Visualization
The following diagram illustrates the logical flow for characterizing the material and its downstream application in synthesizing Tyrian Purple (a classic demonstration of its utility) and pharmaceutical scaffolds.
Figure 1: Workflow from raw material validation to application in dye synthesis (Tyrian Purple) and pharmaceutical scaffolding (Quinazolines).[1][2]
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 608099, 4-Bromo-2-nitrobenzaldehyde.[1][2] Retrieved from [Link][1][2]
-
Imming, P., et al. (2001). Improved Synthesis of Tyrian Purple (6,6'-Dibromoindigo).[1][2] Synthetic Communications.[1][2] (Contextual citation for application).
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- 4. 4-Bromo-2-nitrobenzaldehyde 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 5551-12-2|4-Bromo-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 4-Bromo-2-nitrobenzaldehyde(5551-12-2) 1H NMR spectrum [chemicalbook.com]
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